Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate
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Overview
Description
Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate is an organic compound with the molecular formula C10H10BrFO3. It is a fluorinated aromatic ester that is used as a building block in organic synthesis. This compound is notable for its bromine and fluorine substituents, which can influence its reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate can be synthesized through a multi-step process. One common method involves the reaction of 2-bromo-5-fluorophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction typically takes place in an organic solvent like acetone or dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can help in scaling up the production while maintaining product quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to remove the ester group, yielding the corresponding alcohol.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Nucleophilic substitution: Products include substituted phenoxyacetates.
Hydrolysis: The major product is 2-(2-bromo-5-fluoro-phenoxy)acetic acid.
Reduction: The major product is 2-(2-bromo-5-fluoro-phenoxy)ethanol.
Scientific Research Applications
Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drug candidates.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate depends on its specific application. In general, the compound can interact with biological targets through its bromine and fluorine substituents, which can enhance binding affinity and specificity. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-bromo-2,2-difluoroacetate: Another fluorinated ester with similar reactivity but different substitution pattern.
Methyl 2-(5-fluoro-2-nitrophenoxy)acetate: A related compound with a nitro group instead of a bromine atom.
Uniqueness
Ethyl 2-(2-bromo-5-fluoro-phenoxy)acetate is unique due to its specific combination of bromine and fluorine substituents, which can influence its reactivity and biological activity. This makes it a valuable intermediate in the synthesis of compounds with tailored properties.
Properties
IUPAC Name |
ethyl 2-(2-bromo-5-fluorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrFO3/c1-2-14-10(13)6-15-9-5-7(12)3-4-8(9)11/h3-5H,2,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJJDDCJTHTSTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=C(C=CC(=C1)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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